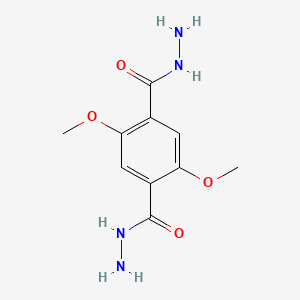

2,5-Dimethoxyterephthalohydrazide

Description

Significance as a Building Block in Reticular Chemistry

2,5-Dimethoxyterephthalohydrazide is a C2-symmetric organic linker, a classification that describes its two points of connection. This symmetry is a crucial attribute in the bottom-up construction of crystalline frameworks, as it dictates the geometry and periodicity of the resulting network. The hydrazide functional groups (-CONHNH2) at either end of the molecule are key to its utility, as they can readily undergo condensation reactions with aldehyde-containing monomers to form stable hydrazone linkages (-C=N-N-C=O). This type of covalent bond is robust and provides the necessary rigidity for the formation of a stable, porous framework.

A notable example of its application is in the synthesis of JLU-COF-4, a covalent organic framework constructed from this compound and a C3-symmetric aldehyde. This framework exhibits a high Brunauer-Emmett-Teller (BET) surface area of 923 m²/g, a testament to the efficient and ordered packing of the building blocks. researchgate.net The porosity and high surface area are direct consequences of the precise geometric arrangement of the this compound linkers within the COF structure.

The versatility of hydrazide-based linkers, including this compound, is further highlighted by research into hydrazide-linked COFs for applications such as water harvesting. researchgate.netnih.govnih.govberkeley.edu The ability to introduce specific functional groups through the linker molecule allows for the fine-tuning of the framework's properties, such as its hydrophilicity, which is critical for capturing water molecules from the atmosphere. researchgate.netnih.govnih.govberkeley.edu

Historical Context of Related Framework Materials

The development of framework materials like those constructed from this compound is rooted in the broader history of reticular chemistry. google.com This field experienced a significant breakthrough with the advent of Metal-Organic Frameworks (MOFs) in the 1990s. researchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. researchgate.net The ability to create highly porous and crystalline materials with tunable pore sizes and functionalities revolutionized the field of materials science. researchgate.netrsc.org

Building on the principles established with MOFs, the first Covalent Organic Frameworks (COFs) were reported in 2005 by Omar Yaghi and his collaborators. broadpharm.comnih.gov Unlike MOFs, which are held together by metal-ligand coordination bonds, COFs are constructed entirely from light elements (such as carbon, oxygen, nitrogen, and boron) linked by strong covalent bonds. nih.gov This all-covalent construction imparts exceptional thermal and chemical stability to COFs. mdpi.com

The synthesis of COFs relies on the principles of dynamic covalent chemistry, where the reversible nature of bond formation allows for "error-correction" during the crystallization process, leading to highly ordered structures. researchgate.net The development of various linkage chemistries, including boronate ester, imine, and the hydrazone linkages formed by hydrazides, has greatly expanded the scope and diversity of accessible COF structures. researchgate.net The use of hydrazide linkers, such as this compound, represents a key advancement in this field, enabling the creation of robust and functional frameworks with potential applications in gas storage, separation, and catalysis. rsc.org

Chemical Compound Data

| Compound Name |

| This compound |

| 1,3,5-triformylphloroglucinol |

| Metal-Organic Frameworks (MOFs) |

| Covalent Organic Frameworks (COFs) |

| 2,5-dimethoxybenzaldehyde |

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N4O4 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarbohydrazide |

| CAS Number | 114503-42-3 |

| Canonical SMILES | COC1=C(C=C(C=C1C(=O)NN)C(=O)NN)OC |

| InChI Key | YSZC306 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-17-7-3-6(10(16)14-12)8(18-2)4-5(7)9(15)13-11/h3-4H,11-12H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKFGEOWEBMUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Involving 2,5 Dimethoxyterephthalohydrazide

Direct Synthesis Routes for 2,5-Dimethoxyterephthalohydrazide

The synthesis of this compound is typically achieved through classical organic reactions, starting from readily available precursors. The key transformation involves the conversion of a diester derivative of 2,5-dimethoxyterephthalic acid into the corresponding dihydrazide.

Classical Organic Synthetic Approaches

The most common and direct method for the synthesis of this compound involves the hydrazinolysis of its corresponding dimethyl ester, dimethyl 2,5-dimethoxyterephthalate. This nucleophilic acyl substitution reaction is typically carried out by refluxing the diester with an excess of hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction proceeds as the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester group, leading to the displacement of methanol and the formation of the highly stable hydrazide functional group. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, which is often a solid, can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Starting Material | Dimethyl 2,5-dimethoxyterephthalate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or Methanol |

| Temperature | Reflux |

| Reaction Time | Several hours to overnight |

| Work-up | Cooling, filtration, washing with solvent |

Precursor Chemistry and Reactivity

The primary precursor for this compound is dimethyl 2,5-dimethoxyterephthalate. This diester can be synthesized through several routes. One common method is the direct esterification of 2,5-dimethoxyterephthalic acid with methanol in the presence of an acid catalyst.

Alternatively, the synthesis can start from more fundamental building blocks. For instance, 2,5-dihydroxyterephthalic acid can be prepared from hydroquinone (B1673460) and potassium hydroxide. The hydroxyl groups of 2,5-dihydroxyterephthalic acid can then be methylated to yield 2,5-dimethoxyterephthalic acid, which is subsequently esterified to the dimethyl ester. Another synthetic pathway involves the aromatization of dimethyl succinyl succinate.

The reactivity of the hydrazide functional groups in this compound is central to its utility in polymer chemistry. The two hydrazide moieties are positioned at the 1 and 4 positions of the benzene (B151609) ring, providing a linear and rigid building block. Each hydrazide group contains a nucleophilic terminal amino group (-NH2) that can readily undergo condensation reactions with electrophilic carbonyl groups, such as aldehydes, to form stable covalent bonds.

Polymerization Reactions for Covalent Organic Frameworks (COFs)

This compound is a key monomer in the bottom-up synthesis of COFs, which are crystalline porous polymers with well-defined structures. The formation of COFs from this dihydrazide typically involves condensation reactions with multifunctional aldehydes under solvothermal conditions.

Solvothermal Condensation Protocols

Solvothermal synthesis is the most widely employed method for the preparation of COFs using this compound. unt.edu This technique involves heating the monomers in a sealed vessel in a high-boiling point solvent or a mixture of solvents at temperatures typically ranging from 120 °C to 200 °C for a period of several days. The elevated temperature and pressure facilitate the reversible covalent bond formation and allow for the "error-checking" necessary for the growth of a highly crystalline and ordered framework.

The choice of solvent is crucial and can significantly influence the crystallinity and porosity of the resulting COF. Common solvents include mixtures of 1,4-dioxane, mesitylene, and n-butanol. An acidic catalyst, such as aqueous acetic acid, is often added to the reaction mixture to protonate the carbonyl group of the aldehyde, thereby increasing its electrophilicity and promoting the condensation reaction. After the reaction, the solid COF product is collected by filtration, washed extensively with various organic solvents to remove any unreacted monomers and catalyst, and then dried under vacuum.

Table 2: General Solvothermal Conditions for COF Synthesis

| Parameter | Typical Conditions |

| Monomers | This compound and a multifunctional aldehyde |

| Solvent System | e.g., 1,4-dioxane/mesitylene, n-BuOH/mesitylene |

| Catalyst | Acetic acid (aqueous solution) |

| Temperature | 120 - 200 °C |

| Reaction Time | 3 - 7 days |

| Product Isolation | Filtration, solvent washing, vacuum drying |

Hydrazone Linkage Formation in Covalent Organic Frameworks

When this compound is reacted with polyaldehydes, such as 1,3,5-triformylbenzene, under solvothermal conditions, a hydrazone-linked COF is formed. The reaction involves the condensation between the terminal amino group of the hydrazide and the aldehyde group of the co-monomer. This reaction forms a stable hydrazone bond (-C=N-NH-C=O), which connects the building blocks into a two-dimensional or three-dimensional porous network.

The resulting hydrazone-linked COFs often exhibit high thermal and chemical stability due to the robustness of the hydrazone linkage. These materials are crystalline and possess permanent porosity, with specific surface areas and pore sizes determined by the geometry and dimensions of the constituent monomers. For example, the reaction of a C2-symmetric dihydrazide like this compound with a C3-symmetric trialdehyde leads to the formation of a hexagonal porous framework.

Table 3: Example of a Hydrazone-Linked COF

| Property | Description |

| COF Name | COF-42 (analogue with diethoxy groups) |

| Monomer 1 | 2,5-Diethoxyterephthalohydrazide (B2763183) |

| Monomer 2 | 1,3,5-Triformylbenzene |

| Linkage | Hydrazone |

| BET Surface Area | ~710 m²/g |

| Pore Size | ~2.8 nm |

Beta-Ketoenamine Linkage Formation in Covalent Organic Frameworks

An alternative and highly stable linkage that can be formed using this compound is the β-ketoenamine linkage. This is achieved by reacting the dihydrazide with an aldehyde that contains a hydroxyl group ortho to the aldehyde functionality, such as 1,3,5-triformylphloroglucinol.

The initial condensation reaction forms a hydrazone bond. However, due to the presence of the adjacent hydroxyl group, the initially formed enol-imine linkage undergoes an irreversible tautomerization to the more stable keto-enamine form. This tautomerization results in a strong intramolecular hydrogen bond between the N-H of the enamine and the carbonyl oxygen, which significantly enhances the stability of the resulting COF, particularly in aqueous and acidic or basic environments.

COFs with β-ketoenamine linkages are known for their exceptional crystallinity and stability. The reaction conditions are similar to those for hydrazone-linked COFs, typically involving solvothermal synthesis in the presence of an acid catalyst.

Table 4: Characteristics of β-Ketoenamine-Linked COFs

| Feature | Description |

| Monomer 1 | This compound |

| Monomer 2 | 1,3,5-Triformylphloroglucinol |

| Linkage | β-Ketoenamine |

| Key Feature | Irreversible enol-to-keto tautomerization |

| Resulting Property | High crystallinity and enhanced chemical stability |

Derivatization and Structural Modification of this compound

The primary mode of derivatization for this compound involves the chemical reactivity of its two hydrazide (-CONHNH₂) functional groups. These groups are nucleophilic and readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages (-C=N-NH-C=O). This condensation reaction is the cornerstone of its use in the synthesis of COFs and other polymeric structures. ossila.com

Structural modification through this pathway allows for the systematic tuning of material properties. By choosing different aldehyde linkers, the pore size, geometry, and chemical environment of the resulting framework can be precisely controlled. For example, reacting this compound with a simple trialdehyde like triformylbenzene results in a COF with a high surface area and notable photocatalytic activity. ossila.com

Beyond simple hydrazone formation, the hydrazide moiety can participate in other reactions. For instance, it is a precursor for the formation of β-ketoenamine-based COFs. ossila.com These frameworks are known for their high crystallinity, stability, and interesting photoluminescent properties, with fluorescent emissions that can vary with pH. ossila.com This indicates that the core structure of this compound can be incorporated into different types of stable, conjugated networks through varied reaction schemes.

Analogous Precursors in Framework Synthesis

The successful application of this compound in framework chemistry has inspired the use of structurally analogous precursors to create materials with different functionalities. These analogs typically retain the C2-symmetric dihydrazide or a related functional group on a central phenyl ring but feature different substituents at the 2 and 5 positions. The variation in these substituents can significantly impact the properties of the resulting frameworks, such as solubility, electronic behavior, and pore surface characteristics.

A prominent analog is 2,5-diethoxyterephthalohydrazide . By replacing the methoxy (B1213986) (-OCH₃) groups with slightly bulkier ethoxy (-OCH₂CH₃) groups, the stacking interactions and the processing characteristics of the resulting COFs can be altered. Yaghi and co-workers reported the synthesis of hydrazone-linked COF-42 and COF-43 using the diethoxy variant in reactions with 1,3,5-triformylbenzene and 1,3,5-tris(4-formylphenyl)benzene, respectively. nih.gov

Another important class of analogs is derived from 2,5-dihydroxyterephthalic acid and its derivatives like 2,5-dihydroxyterephthalaldehyde (Dha) . researchgate.netsemanticscholar.org These precursors feature hydroxyl (-OH) groups instead of methoxy groups. The hydroxyl groups are capable of forming strong hydrogen bonds, which can influence the framework's assembly and stability. Furthermore, the phenolic hydroxyl group provides a site for post-synthetic modification, allowing for the introduction of other functional groups after the framework has been constructed. researchgate.netsemanticscholar.org For example, Dha has been used to construct COFs for applications in gas separation and as adsorbents for solid-phase extraction.

The table below details these and other analogous precursors used in the synthesis of advanced framework materials.

| Analogous Precursor | Functional Groups | Key Differences from this compound | Resulting Framework Type |

| 2,5-Diethoxyterephthalohydrazide | Hydrazide, Ethoxy | Ethoxy groups instead of methoxy groups. nih.gov | Hydrazone-linked COFs (e.g., COF-42, COF-43). nih.gov |

| 2,5-Dihydroxyterephthalaldehyde (Dha) | Aldehyde, Hydroxyl | Aldehyde reaction sites and hydrogen-bonding hydroxyl groups. researchgate.netsemanticscholar.org | Imine or Schiff-base COFs. researchgate.netsemanticscholar.org |

| 2,5-Dihydroxyterephthalic Acid | Carboxylic Acid, Hydroxyl | Carboxylic acid groups for different linkage chemistries (e.g., esters, amides). | Polyesters, Polyamides. |

| Dimethyl 2,5-dihydroxyterephthalate | Ester, Hydroxyl | Ester groups and hydrogen-bonding hydroxyl groups. | Transesterification or amidation-based frameworks. |

Advanced Characterization of Materials Derived from 2,5 Dimethoxyterephthalohydrazide

Spectroscopic Analysis of Framework Structures

Spectroscopic methods are instrumental in confirming the formation of desired chemical bonds and elucidating the electronic environment of the constituent atoms within materials derived from 2,5-Dimethoxyterephthalohydrazide.

Infrared (IR) spectroscopy is a fundamental tool for verifying the successful condensation reaction between the hydrazide groups of this compound and aldehyde-containing co-monomers. The formation of the characteristic hydrazone linkage is a key indicator of successful polymerization into a Covalent Organic Framework (COF).

In the analysis of a COF synthesized from a hydrazide and an aldehyde, the IR spectrum provides clear evidence of bond formation. The disappearance of the N-H stretching vibrations from the hydrazide and the C=O stretching from the aldehyde, coupled with the appearance of a new band corresponding to the C=N stretching of the newly formed hydrazone bond, confirms the successful synthesis. For instance, in hydrazone-linked COFs, a characteristic band in the region of 1610-1620 cm⁻¹ is typically assigned to the C=N stretching vibration.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance in Hydrazide-Based COFs |

| N-H Stretch (Hydrazide) | 3200-3400 | Disappearance indicates consumption of hydrazide monomer. |

| C=O Stretch (Aldehyde) | 1680-1720 | Disappearance indicates consumption of aldehyde monomer. |

| C=N Stretch (Hydrazone) | 1610-1620 | Appearance confirms the formation of the framework linkage. |

| C-O-C Stretch (Methoxy) | 1200-1250 | Presence confirms the integrity of the methoxy (B1213986) groups from the this compound precursor. |

This table presents typical IR absorption bands relevant to the formation of hydrazone-linked frameworks.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the local chemical environment and connectivity of carbon atoms within the solid-state structure of COFs. researchgate.net This technique is essential for confirming the structure of the polymeric framework, especially given their often-limited solubility, which precludes analysis by solution-state NMR.

For a COF derived from this compound, the ¹³C ssNMR spectrum would be expected to show distinct signals corresponding to the different carbon environments. The resonance for the imine carbon (C=N) of the hydrazone linkage typically appears in the range of 145-155 ppm. researchgate.net The aromatic carbons of the dimethoxy-substituted ring would have characteristic shifts, and the methoxy carbon signal would be observed at approximately 55-60 ppm. The presence and position of these signals provide direct evidence of the covalent framework's structure. researchgate.net

| Carbon Environment | Expected Chemical Shift (ppm) | Structural Insight |

| Imine Carbon (C=N) | 145-155 | Confirms the formation of the hydrazone linkage. |

| Aromatic Carbons (C-N) | 140-150 | Carbons of the benzene (B151609) ring attached to the hydrazone nitrogen. |

| Aromatic Carbons (C-O) | 150-160 | Carbons of the benzene ring bearing the methoxy groups. |

| Aromatic Carbons (C-H) | 110-130 | Other carbons within the aromatic systems. |

| Methoxy Carbon (-OCH₃) | 55-60 | Confirms the presence of the methoxy functional groups. |

This table outlines the expected ¹³C ssNMR chemical shifts for a COF derived from this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of materials derived from this compound, XPS is used to verify the presence of the constituent elements (Carbon, Nitrogen, Oxygen) and to probe their chemical bonding states, particularly at the surface of the material.

The high-resolution N 1s spectrum is especially informative. It can be deconvoluted to distinguish between different nitrogen environments, such as the C-N-N core of the hydrazone linkage. The C 1s spectrum can similarly be resolved to identify carbons from the aromatic rings, the imine group, and the methoxy groups. The O 1s spectrum would correspond to the oxygen in the methoxy groups. These analyses confirm the successful incorporation of the this compound monomer into the final framework structure.

Microstructural and Morphological Characterization

Understanding the morphology and crystallinity of materials derived from this compound is key to their application. Electron microscopy techniques provide direct visualization of the material's structure from the nanometer to the micrometer scale.

High-Resolution Transmission Electron Microscopy (HR-TEM) provides unparalleled insight into the crystalline nature and porous structure of these materials at the nanoscale. For crystalline COFs, HR-TEM can directly visualize the ordered porous structure and the lattice fringes of the crystalline domains. The observed lattice spacing from HR-TEM images can be correlated with the d-spacing values obtained from powder X-ray diffraction (PXRD) patterns, providing strong evidence for the proposed crystalline structure. The ability to directly image the ordered channels within the framework is a definitive confirmation of the material's long-range order and porosity, which are critical features for their function. In some cases, specialized low-dose HR-TEM techniques are required to visualize the lattice structure of beam-sensitive COF materials without causing structural damage.

Crystallographic and Porosity Analysis

The precise arrangement of molecular building blocks and the resulting porous architecture are defining features of materials derived from this compound. These characteristics are primarily investigated through crystallographic and porosity analyses.

Powder X-ray Diffraction and Refinement

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature of COFs derived from this compound. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline structure. For instance, in 2.5-dimensional COFs, such as TK-COF-4 and TK-COF-5, which are synthesized using building blocks structurally related to this compound, PXRD patterns exhibit distinct peaks indicative of long-range order. nih.govnih.gov

In their acetonitrile-solvated state, these COFs show low-angle peaks at 2θ values of approximately 4.8–4.9°. nih.gov Upon drying, a slight shift in these peaks to around 4.6–4.8° is observed, corresponding to a periodic spacing of about 1.9 nm. nih.gov High-resolution transmission electron microscopy (HR-TEM) images have corroborated these findings, showing stripes with a similar periodicity. nih.gov

To gain deeper insights into the crystal structure, Pawley or Rietveld refinement methods are employed. nih.gov These computational techniques are used to refine the unit cell parameters and validate a proposed structural model against the experimental PXRD data. nih.gov The Pawley refinement, for example, fits the peak positions and intensities without a complete structural model, providing accurate lattice parameters. nih.govresearchgate.net Rietveld refinement, a more advanced method, involves fitting the entire diffraction profile, which can yield detailed structural information, including atomic positions. nih.gov While specific refinement data for COFs explicitly derived from this compound are not extensively reported, the application of these methods is standard practice in COF characterization to confirm the proposed network topology and assess the degree of crystallinity. nih.govresearchgate.net

A typical PXRD analysis of a COF involves comparing the experimental pattern with simulated patterns for different possible stacking models, such as eclipsed (AA) or staggered (AB) arrangements. acs.org The close match between the experimental and refined patterns confirms the crystal structure.

Table 1: Representative PXRD Peak Positions for TK-COF-4 and TK-COF-5

| Sample State | 2θ (°) | Corresponding Periodicity (nm) |

|---|---|---|

| In Acetonitrile | 4.8–4.9 | ~1.8 |

Surface Area and Porosity Determination (BET Analysis)

The Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area and porosity of these materials. Nitrogen adsorption-desorption isotherms are measured at 77 K to quantify the amount of gas adsorbed onto the material's surface at various relative pressures.

Materials derived from this compound, such as the TK-COFs, exhibit Type I isotherms, which are characteristic of microporous materials. nih.gov This indicates that the pores are filled at low relative pressures. The BET surface areas for TK-COF-4 and TK-COF-5 have been reported to be approximately 656 m²g⁻¹ and 416 m²g⁻¹, respectively. nih.gov These significant surface areas are a direct consequence of the porous, crystalline framework.

The pore size distribution, often calculated using methods like Density Functional Theory (DFT), reveals the presence of uniform micropores. For TK-COF-4 and TK-COF-5, a distinct pore size of around 0.6–0.7 nm has been identified. nih.gov The hysteresis observed in the isotherms of some flexible COFs has been attributed to the framework's ability to deform upon solvent removal. nih.gov

Table 2: Porosity Data for TK-COF-4 and TK-COF-5

| Material | BET Surface Area (m²g⁻¹) | Pore Size (nm) | Isotherm Type |

|---|---|---|---|

| TK-COF-4 | 656 | 0.6–0.7 | Type I |

Thermogravimetric Analysis for Material Stability

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of materials derived from this compound. This technique measures the change in mass of a sample as a function of temperature, providing insights into its decomposition behavior.

Hydrazide-linked COFs generally exhibit high thermal stability. chemrxiv.orgberkeley.eduresearchgate.net For example, some hydrazide COFs show an onset of thermal decomposition at around 350 °C under a nitrogen atmosphere. chemrxiv.orgberkeley.eduresearchgate.net The TK-COF-4 and TK-COF-5 materials are structurally stable up to 300 °C in a nitrogen atmosphere and 200 °C in the air. nih.gov Above these temperatures, a gradual mass loss is observed, corresponding to the degradation of the organic framework. The retention of the PXRD patterns and sample color after heating to these temperatures further confirms their structural integrity. nih.gov The high thermal stability is attributed to the strong covalent bonds that constitute the framework. chemrxiv.org

Table 3: Thermal Stability of Materials Derived from this compound

| Material | Onset of Decomposition (N₂ atmosphere) | Onset of Decomposition (Air atmosphere) |

|---|---|---|

| TK-COF-4/TK-COF-5 | 300 °C | 200 °C |

Photoelectrochemical Characterization

The photoelectrochemical properties of materials derived from this compound are of interest due to the presence of photoactive moieties within their structure. Photoelectrochemical characterization involves studying the material's response to light, particularly its ability to generate a photocurrent.

While specific photoelectrochemical data for COFs derived directly from this compound are limited, the broader class of COFs has been investigated for their photoresponsive behavior. kaist.ac.krnih.govnih.gov The incorporation of photoresponsive units, such as anthracene (B1667546) or diarylethene, into the COF structure can lead to materials whose properties can be modulated by light. kaist.ac.krnih.govnih.gov

Photoelectrochemical measurements typically involve fabricating a photoanode with the material and measuring the photocurrent density under illumination. researchgate.net The electronic properties of COFs, such as their band gap, can be tuned by modifying their structure, which in turn affects their photoelectrochemical performance. hkust.edu.hk The presence of electron-rich dimethoxybenzene units in the backbone of these materials could potentially contribute to their photo-activity. Further research in this area would be necessary to fully elucidate the photoelectrochemical characteristics of this compound-based materials and their potential applications in areas such as solar energy conversion and sensing. researchgate.net

Academic Research on Applications of 2,5 Dimethoxyterephthalohydrazide Derived Materials

Covalent Organic Frameworks (COFs) as Functional Materials

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. nih.gov Their well-defined structures and tunable functionalities make them promising candidates for a variety of applications, including gas storage, catalysis, and optoelectronics. nih.gov The use of 2,5-dimethoxyterephthalohydrazide as a linker in the synthesis of COFs has been a subject of interest, contributing to the development of novel materials with specific and enhanced properties.

Design Principles for Enhanced Crystallinity and Porosity

The crystallinity and porosity of Covalent Organic Frameworks (COFs) are critical parameters that dictate their performance in various applications. Researchers have focused on several design principles to enhance these properties in COFs derived from linkers like this compound.

A key principle is the strategic selection of building blocks to create a rigid and planar structure, which promotes the formation of highly ordered, crystalline frameworks. researchgate.net The integration of phenyl spacers and specific metal-free porphyrin knots can lead to an eclipsed stacking mode, resulting in enhanced crystallinity and a high specific surface area. researchgate.net The use of symmetry-guided Schiff-base condensation is one method to achieve such well-ordered structures. researchgate.net

Furthermore, the choice of linkers and the resulting linkages play a significant role. For instance, the flexibility of the framework can be systematically adjusted by moving from a rigid COF to a semi-flexible and then a flexible COF through methods like linker exchange and linkage conversion. nih.govresearchgate.net This control over flexibility can, in turn, influence the material's porosity and its response to external stimuli. nih.govresearchgate.net

Activation methods post-synthesis are also crucial. Supercritical carbon dioxide (scCO₂) activation has been shown to be an efficient, fast, and mild method for enhancing the crystallinity and porosity of hydrazone-linked COFs without compromising their structural integrity. digitellinc.com This is in contrast to some traditional solvent-based activation methods that can lead to a collapse of the porous structure.

The introduction of alkyl side chains of varying lengths into the COF structure can also influence interlayer stacking, crystallinity, and specific surface area. researchgate.net This "side-chain engineering" provides another avenue for tailoring the physical properties of the resulting COF. researchgate.net Additionally, the development of novel framework dimensionalities, such as 2.5-dimensional COFs, has shown promise in achieving large single-crystal sizes and high crystallinity, which can be challenging for traditional 2D COFs. nih.gov

| Design Principle | Effect on COF Properties | Example |

| Monomer Rigidity & Planarity | Enhances crystallinity and structural order. | Use of planar building blocks to promote π-π stacking. researchgate.net |

| Symmetry-Guided Synthesis | Leads to well-defined, highly crystalline structures. | Schiff-base condensation of symmetric monomers. researchgate.net |

| Linker & Linkage Tuning | Controls framework flexibility and porosity. | Stepwise conversion from rigid to flexible linkers. nih.govresearchgate.net |

| Post-Synthetic Activation | Improves porosity and crystallinity. | Supercritical CO₂ activation of hydrazone-linked COFs. digitellinc.com |

| Side-Chain Engineering | Modifies interlayer stacking and surface area. | Introduction of alkyl chains of varying lengths. researchgate.net |

| Dimensionality Control | Can lead to larger single crystals and higher crystallinity. | Synthesis of 2.5D COFs. nih.gov |

Structural Tunability and Tailoring of Frameworks

The ability to tune the structure of Covalent Organic Frameworks (COFs) at the molecular level is a key advantage of this class of materials. This tunability allows for the precise tailoring of framework properties to suit specific applications.

One of the primary methods for tuning COF structures is through the modification of the organic building blocks. By choosing linkers with different lengths, researchers can precisely control the pore size of the resulting COF, ranging from micropores to mesopores. researchgate.net This allows for the creation of materials with tailored gas sorption and separation properties.

Furthermore, the introduction of functional groups into the COF structure can dramatically alter its properties. For instance, the incorporation of electron-rich or electron-poor moieties can modulate the electronic and optical properties of the material, which is particularly important for applications in photocatalysis and electronics. researchgate.net The modification of COF photocatalysts with specific chemical groups can enhance visible light absorption and improve charge separation efficiency. mdpi.com

The flexibility of the COF framework can also be tuned. Researchers have demonstrated the ability to create rigid, semi-flexible, and flexible COFs by systematically altering the linkers and linkages within the structure. nih.govresearchgate.net This control over flexibility can lead to dynamic materials that respond to external stimuli, such as the presence of guest molecules. nih.govresearchgate.net For example, a flexible COF might exhibit a "breathing" behavior, where its pores open or close in response to different gases. nih.gov

The stacking of the two-dimensional layers in a COF can also be influenced by the choice of building blocks and the introduction of side chains. Alkyl side chains of varying lengths have been shown to alter the interlayer stacking, which in turn affects the material's crystallinity and specific surface area. researchgate.net

| Tuning Strategy | Effect on Framework Properties |

| Linker Length Variation | Controls pore size from microporous to mesoporous. researchgate.net |

| Functional Group Incorporation | Modifies electronic, optical, and catalytic properties. researchgate.netmdpi.com |

| Linker and Linkage Exchange | Adjusts framework flexibility and dynamic behavior. nih.govresearchgate.net |

| Side-Chain Engineering | Influences interlayer stacking and surface area. researchgate.net |

Hydrolytic Stability of COF Skeletons

The stability of Covalent Organic Frameworks (COFs) in aqueous environments is a critical factor for their practical application, particularly in biological and environmental contexts. The nature of the covalent linkages within the COF skeleton plays a crucial role in determining its hydrolytic stability.

Boronate ester-linked COFs, for example, are known to be susceptible to hydrolysis due to the reversible nature of the boronate ester formation reaction. researchgate.netresearchgate.net These COFs can degrade in the presence of water, especially under acidic or basic conditions. researchgate.net Density functional theory (DFT) calculations have shown that while the dissociation of a boronate ester bond by a single water molecule has a relatively high energy barrier, the presence of an additional water molecule can significantly accelerate the hydrolysis process. researchgate.net However, the hydrolysis of these bonds within a COF environment can have different reaction pathways and increased energy barriers compared to a freestanding molecule, suggesting an enhanced stability for the crystalline COF structure. researchgate.net

In contrast, imine-based COFs generally exhibit better hydrolytic stability, particularly under neutral or basic conditions, as the hydrolysis of imine bonds is acid-catalyzed. researchgate.net The stability of imine linkages can be further enhanced by introducing functional groups on the building blocks. researchgate.net

A key strategy to improve the hydrolytic stability of COFs is the introduction of hydrophobic functionalities within the pores. Studies have shown that alkylation of the pores in boronate ester-linked COFs can significantly slow down hydrolysis, with up to a 50-fold enhancement in stability observed. researchgate.netnih.gov In these alkylated COFs, the porosity and crystallinity decrease to a much lesser extent upon exposure to aqueous media compared to their non-alkylated counterparts. researchgate.netnih.gov

| COF Linkage/Modification | Hydrolytic Stability Characteristics |

| Boronate Ester | Susceptible to hydrolysis, especially in acidic or basic media. researchgate.netresearchgate.net |

| Imine | Generally more stable than boronate esters; hydrolysis is acid-catalyzed. researchgate.net |

| Alkylated Pores | Significantly enhances hydrolytic stability by creating a hydrophobic environment. researchgate.netnih.gov |

Thermal Stability of COF Architectures

The thermal stability of Covalent Organic Framework (COF) architectures is a key property that influences their suitability for applications that may involve elevated temperatures. Generally, COFs are known for their excellent thermal stability, often remaining stable at temperatures between 300-500°C. researchgate.net

The thermal degradation of two-dimensional (2D) COFs typically occurs in a two-step process. rsc.org The first step involves a loss of crystallinity at a lower temperature, without any chemical degradation of the framework. rsc.org At higher temperatures, the second step occurs, which is the chemical degradation of the framework into volatile byproducts. rsc.org

Several factors influence the thermal stability of COFs. The nature of the linkage is important, with studies showing that boronate ester-linked COFs are generally more thermally stable than comparable imine-linked COFs. rsc.org The size of the crystalline lattice also plays a role, with smaller lattices being more robust to thermal degradation than chemically similar, larger lattices. rsc.org

However, the introduction of functional groups into the pores of a COF can have a detrimental effect on its thermal stability. Pore-functionalized COFs have been observed to degrade at significantly lower temperatures than their unfunctionalized counterparts. rsc.org

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of COFs. For example, TGA of COF-42 showed minimal mass loss up to 320°C, with major decomposition occurring between 320-550°C. researchgate.net

Photocatalytic Applications

The unique electronic and structural properties of Covalent Organic Frameworks (COFs) make them promising candidates for photocatalytic applications. Their tunable band structures, high porosity, and large surface areas are all advantageous for photocatalysis. rsc.org

Mechanisms of Metal-Free Photocatalysis

Covalent Organic Frameworks (COFs) have emerged as a significant class of metal-free photocatalysts, offering a sustainable alternative to traditional metal-based systems. nih.gov The mechanism of metal-free photocatalysis in COFs is rooted in their semiconductor-like properties and the ability to generate and separate charge carriers upon light absorption. rsc.org

The process begins with the absorption of light by the COF, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair (an exciton). rsc.org The efficiency of the photocatalytic process is highly dependent on the effective separation of these charge carriers and their migration to the surface of the material, where they can participate in redox reactions. rsc.org

The design of the COF plays a crucial role in promoting charge separation. The incorporation of electron-donating and electron-accepting units within the COF framework can create a built-in electric field that facilitates the separation of the photogenerated electron and hole. acs.org For example, a COF composed of phenazine (B1670421) (electron donor) and hexaazatriphenylene (electron acceptor) units can exhibit enhanced photocatalytic activity due to this donor-acceptor architecture. acs.org

The crystalline nature of COFs is also beneficial for photocatalysis, as it can lead to high charge carrier mobility and efficient charge separation. rsc.org The porous structure of COFs provides a high surface area with accessible active sites for reactants, as well as efficient diffusion pathways for both reactants and products. rsc.org

In the context of specific reactions, the photogenerated electrons can be used for reduction reactions, such as the reduction of protons to produce hydrogen or the reduction of carbon dioxide. nih.gov The holes, on the other hand, can be involved in oxidation reactions, such as the oxidation of water or organic substrates. nih.gov

For instance, a 2D-COF prepared from this compound and 1,3,5-triformylbenzene has been utilized for the photocatalyzed alkylation of N-heterocyclic compounds. nih.gov In this case, the COF acts as a single-electron-transfer (SET) shuttle, harnessing light energy to drive the desired chemical transformation. nih.gov

Photocatalytic Hydrogen Evolution

Covalent organic frameworks (COFs) are emerging as a significant class of materials for photocatalytic hydrogen (H₂) evolution, a promising strategy for clean energy production. nih.gov Their highly ordered porous structures, built from molecular building blocks, allow for the systematic tuning of their electronic and optical properties. nih.gov The modular nature of COFs facilitates the rational design of photocatalysts that can efficiently harvest visible light and promote charge transport, both of which are crucial for effective water splitting. nih.gov

Hydrazone-linked COFs, which can be synthesized from this compound derivatives, have demonstrated notable performance in this area. For instance, a COF constructed from 1,3,5-tris(4-formyl-phenyl)triazine and 2,5-diethoxy-terephthalohydrazide was among the first reported to produce hydrogen from water under visible light irradiation when combined with a platinum co-catalyst. nih.gov This material exhibited a steady hydrogen evolution rate, demonstrating that the process was catalytic and not a result of the material's decomposition. nih.gov

The efficiency of these COF-based photocatalysts is influenced by several factors, including their band gap, crystallinity, porosity, and the nature of the sacrificial electron donor used in the system. nih.govnih.gov Research has shown that modifying the molecular building blocks can tune the band gap of the COF, thereby enhancing its ability to absorb visible light. nih.gov Furthermore, the hierarchical structure of COFs can provide a larger surface area for light absorption and facilitate the transport of photogenerated charge carriers, which is key to improving photocatalytic efficiency. researchgate.net

Table 1: Performance of Various COF-Based Photocatalysts for Hydrogen Evolution

| Photocatalyst System | Sacrificial Electron Donor | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Quantum Efficiency (%) | Light Source | Reference |

|---|---|---|---|---|---|

| Platinized TFPT-COF | Ascorbic Acid | 230 | - | Visible Light | nih.gov |

| Platinized TFPT-COF | Triethanolamine (TEOA) | 1970 | 2.2 | Visible Light | nih.gov |

| COF-935 (3 wt% Pt) | Ascorbic Acid | Not specified in μmol h⁻¹ g⁻¹ | ~8% at 420 nm | AM 1.5G / >420 nm | researchgate.net |

| NiPS₃/CdS | Lactic Acid | 13,600 | - | Visible Light | nih.gov |

| TMT-TT-COF | None (for H₂O₂ production) | 1952 (for H₂O₂) | - | Visible Light | nih.gov |

Note: The table includes data for different types of photocatalysts to provide context for the performance of COF-based systems. TFPT-COF is a hydrazone-linked COF.

Organic Transformation Catalysis

The unique electronic properties and high surface area of materials derived from this compound make them promising candidates for catalyzing various organic transformations. Their application in photocatalysis extends beyond water splitting to complex organic synthesis.

Photocatalytic oxidative coupling of amines to form imines is an important transformation in organic synthesis, offering a green chemistry approach that can utilize molecular oxygen as the oxidant. researchgate.net Materials containing photoactive units, such as those based on hydrazone linkages, have been investigated for this purpose. researchgate.net

In this process, the photocatalyst absorbs light, leading to the generation of an excited state that can initiate the oxidation of the amine. This typically involves the conversion of a nucleophilic amine into an electrophilic intermediate, which then reacts with another amine molecule to form the imine product. researchgate.net

However, the stability of the photocatalyst is a critical factor. For example, while polyhydrazone materials can be synthesized for this application, they have shown susceptibility to degradation by nucleophilic amines, which can limit their efficiency and reusability as heterogeneous catalysts. researchgate.net In contrast, more chemically robust frameworks, like covalent triazine frameworks (CTFs), have demonstrated better stability and recyclability under the same reaction conditions while still showing good catalytic activity for the oxidative coupling of a variety of amines. researchgate.net

Table 2: Photocatalytic Oxidative Coupling of Benzylamine to N-Benzylidenebenzylamine

| Catalyst | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Light Source | Reference |

|---|---|---|---|---|---|---|

| PTH-CTF (Triazine Framework) | Acetonitrile | 24 | >99 | >99 | Blue LEDs | researchgate.net |

| PTH-Hydrazone | Acetonitrile | 24 | 41 | >99 | Blue LEDs | researchgate.net |

| PTH-Polyimine | Acetonitrile | 24 | 20 | >99 | Blue LEDs | researchgate.net |

Note: This table compares a stable covalent triazine framework (CTF) with less stable polyhydrazone and polyimine materials containing a 10-phenylphenothiazine (PTH) photoactive unit.

The alkylation of N-heterocyclic compounds is a fundamental reaction in organic chemistry for synthesizing molecules with important applications, particularly in pharmaceuticals. Traditional methods often have limitations, which has spurred the development of alternative approaches like photocatalysis. nih.gov

Metallaphotoredox catalysis has emerged as a powerful strategy for the direct C(sp³)–H bond functionalization at the α-position of N-alkyl heterocycles. nih.gov This method combines a photoredox catalyst, which is activated by light, with an organometallic catalyst (e.g., nickel-based). The photocatalyst facilitates a single-electron transfer (SET) process to generate a radical intermediate from the N-alkyl heterocycle. This radical can then participate in cross-coupling reactions catalyzed by the nickel complex to form the desired alkylated or arylated product. nih.gov The choice of photocatalyst is critical for achieving high yields, as its excited-state reduction potential must be well-matched with the substrate. nih.gov While specific examples using catalysts derived from this compound are not prominent in the literature, the general principles of photoredox catalysis suggest that suitably designed COFs or molecular complexes with appropriate redox properties could be effective in such transformations.

Photocatalytic hydroxylation represents an environmentally friendly route for the synthesis of valuable chemicals like glycols from olefins, using water as the oxidant. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), often modified with co-catalysts like palladium clusters.

Under light irradiation, the semiconductor generates electron-hole pairs. The holes can oxidize water molecules to produce highly reactive hydroxyl radicals (•OH). These radicals then attack the olefin, leading to the formation of the diol product. Simultaneously, the electrons can reduce protons to generate hydrogen gas as a valuable byproduct. The mechanism is supported by the detection of hydroxyl radicals during the reaction using techniques like electron paramagnetic resonance (EPR) spectroscopy. Although specific COFs derived from this compound have not been explicitly reported for this reaction, the tunable nature of COFs makes them intriguing candidates for developing new photocatalysts for selective oxidation and hydroxylation reactions.

Charge Carrier Dynamics and Separation in Photoactive Covalent Organic Frameworks

The structure of the COF plays a pivotal role in these dynamics. The ordered, π-conjugated systems within COFs can provide pathways for efficient charge transport. nih.gov In donor-acceptor (D-A) type COFs, where electron-donating and electron-accepting units are arranged in a periodic manner, the internal electric field can promote the separation of electrons and holes. nih.gov

Advanced spectroscopic techniques, such as femtosecond broadband transient absorption spectroscopy, are used to study these ultrafast processes. nih.gov Studies on various COFs have shown that charge transfer can occur on a sub-picosecond timescale. For example, in a D-A COF designed for charge separation, photoexcitation led to charge transfer in less than 110 femtoseconds, resulting in long-lived separated charges with a significant quantum efficiency. nih.gov Understanding these dynamics is key to designing more efficient COF-based photocatalysts by optimizing the pathways for charge generation, transport, and transfer to reactants.

Chemosensing Applications

The development of chemosensors for the selective and sensitive detection of ions and small molecules is a significant area of research with applications in environmental monitoring, biology, and medicine. nih.gov Materials featuring hydrazone moieties, which can be readily formed from this compound, are excellent candidates for creating fluorescent and colorimetric sensors. nih.govresearchgate.net

The hydrazone group contains both hydrogen bond donors (N-H) and acceptors (C=N), as well as nucleophilic nitrogen atoms, which can act as binding sites for metal ions or anions. researchgate.net The binding event can alter the electronic properties of the molecule, leading to a change in its fluorescence or color, which can be easily detected. For example, a novel chemosensor based on a hydrazide-hydrazone structure was shown to act as a "turn-on" fluorescent sensor for iron (Fe³⁺) ions and a colorimetric sensor for copper (Cu²⁺) ions. nih.gov

Covalent organic frameworks (COFs) are also being explored as advanced sensing platforms. nih.govnih.gov Their porous nature allows for the diffusion of analytes into the framework, while their high surface area can enhance the interaction with the sensing sites. Fluorescent COFs can be designed where the emission is quenched or enhanced upon binding a specific analyte. For instance, a hydrazone-linked COF demonstrated high sensitivity and selectivity for the detection of mercury (Hg²⁺) ions with a low detection limit. nih.gov The inherent tunability of COFs allows for the rational design of sensors for a wide range of targets, from metal ions to organic molecules like antibiotics. nih.govnih.gov

Theoretical and Computational Investigations of 2,5 Dimethoxyterephthalohydrazide and Its Derivatives

Molecular Design and Electronic Structure Calculations for Functional Materials

The molecular design of functional materials based on 2,5-Dimethoxyterephthalohydrazide and its derivatives often begins with an in-depth analysis of their electronic structure. Computational methods, most notably Density Functional Theory (DFT), are at the forefront of these investigations. as-proceeding.comnih.gov DFT calculations allow researchers to determine the optimized molecular geometry, orbital energies, and the distribution of electron density within the molecule.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For this compound, the presence of electron-donating methoxy (B1213986) groups and the electron-withdrawing hydrazide moieties on the aromatic ring significantly influences the electronic properties.

Theoretical studies on similar aromatic hydrazides have shown that the introduction of different substituents can tune the electronic properties. researchgate.net For instance, the strategic placement of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, which in turn affects the material's potential for applications in areas like organic electronics or as a sensor. Molecular Electrostatic Potential (MEP) analysis is another crucial tool used to visualize the electron-rich and electron-poor regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. as-proceeding.com

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄O₄ | PubChem nih.gov |

| Molecular Weight | 254.24 g/mol | PubChem nih.gov |

| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarbohydrazide | PubChem nih.gov |

| XLogP3-AA | -1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 254.10150494 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 254.10150494 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 129 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

Simulation of Self-Assembly Processes and Framework Formation

A significant area of interest for this compound is its potential to form ordered structures through self-assembly. The hydrazide functional groups are capable of forming strong hydrogen bonds, which can act as directional linkers to guide the assembly of molecules into larger, well-defined architectures such as supramolecular polymers or metal-organic frameworks (MOFs).

For instance, simulations could predict whether this compound molecules would form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The methoxy groups, in addition to their electronic influence, can also play a steric role in the packing of the molecules, which can be accurately modeled in simulations. By understanding the self-assembly process at the molecular level, it becomes possible to design derivatives with modified structures that favor the formation of specific architectures with desired properties.

Prediction of Material Properties and Performance

A major advantage of theoretical and computational investigations is the ability to predict the properties of materials before they are synthesized. For materials derived from this compound, this can include a wide range of characteristics.

Quantum mechanical calculations can be used to predict spectroscopic properties, such as infrared (IR) and UV-Vis spectra, which can later be used to confirm the synthesis of the compound. nih.govresearchgate.net Furthermore, these calculations can provide insights into the mechanical properties of potential frameworks, such as their bulk modulus and shear modulus, which are important for determining their robustness.

For applications in gas storage or separation, simulations can be used to predict the adsorption isotherms of different gases within a porous framework constructed from this compound linkers. Similarly, for applications in optoelectronics, time-dependent DFT (TD-DFT) can be employed to predict the excited-state properties and photophysical behavior of the material. youtube.com These predictive capabilities are crucial for screening large numbers of potential derivatives and identifying the most promising candidates for specific applications, thereby accelerating the materials discovery process.

Emerging Directions and Future Perspectives

Exploration of Novel Linkages and Building Block Architectures

The development of advanced materials hinges on the ability to control the assembly of molecular components into well-defined, functional superstructures. The hydrazide groups of 2,5-dimethoxyterephthalohydrazide and the carboxylate groups of its derivatives serve as powerful directional linkers for constructing crystalline porous polymers like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

A key area of research is the use of terephthalohydrazide derivatives to form robust frameworks. For instance, the related compound 2,5-diethoxyterephthalohydrazide (B2763183) is a well-known linker for synthesizing COFs with strong hydrazone linkages, such as COF-42. ossila.com These frameworks are noted for their chemical stability, which is a critical attribute for applications in catalysis and environmental remediation. ossila.com The exploration extends to creating novel topologies beyond simple two-dimensional (2D) or three-dimensional (3D) structures. Researchers have developed COFs with 2.5-dimensional (2.5D) skeletons, which combine the 3D bonding of molecules into a macroscopic 2D planar shape, achieving large single crystals that are difficult to obtain with traditional 2D COFs. nih.gov

In the realm of MOFs, the linker 2,5-dihydroxyterephthalic acid (a close relative of the title compound) is a foundational component of the MOF-74 family. chemrxiv.orgnist.gov These materials feature a honeycomb-like structure with open metal sites that are highly effective for gas sorption. chemrxiv.orgnist.gov The redox-active nature of this linker allows for its chemical properties to be tuned within the framework, opening pathways to electrochromic materials. chemrxiv.org The focus is on how modifying linkers, for example by using methoxy (B1213986) groups instead of hydroxyl groups, can alter the electronic and structural properties of the resulting frameworks, leading to new functionalities. chemrxiv.orgchemrxiv.org

Advanced Applications in Diverse Material Science Fields

The unique structural and electronic properties of materials derived from this compound and its analogs have positioned them as candidates for a wide range of applications.

One of the most promising areas is in luminescent materials and sensors. mdpi.com Coordination polymers synthesized from 2,5-dimethoxyterephthalate and various metal ions (such as Zn(II), Mg(II), and Mn(II)) exhibit bright luminescence. mdpi.comresearchgate.net The emission characteristics can be tuned by the choice of metal ion; for example, manganese introduces an additional metal-centered red emission alongside the ligand's natural blue fluorescence. mdpi.com This tunability is a key feature for developing sensors, as the luminescence can be designed to respond to specific analytes or changes in the chemical environment. mdpi.com

These materials also show significant potential in energy and environmental applications. COFs synthesized from the related 2,5-diethoxyterephthalohydrazide have been successfully used for photocatalytic hydrogen evolution and for capturing carbon dioxide. ossila.com The redox-active nature of the core structure is also being harnessed for energy storage, with related hydroquinone-based polymers serving as high-capacity anode materials for lithium-ion batteries. researchgate.net Furthermore, the predictable porosity and functionality of COFs make them excellent candidates for iodine capture from nuclear waste and for creating highly sensitive and selective sensors for volatile organic compounds. researchgate.netrsc.org The electrochromic properties of MOFs like M-MOF-74, which can change color upon application of an electrical potential, are being explored for creating new types of displays and smart glass. chemrxiv.orgchemrxiv.org

Scalable Synthesis and Manufacturing Challenges

While the potential applications are vast, the transition from laboratory-scale synthesis to large-scale industrial manufacturing presents significant challenges. The production of the linker molecules themselves can be complex. Some existing methods for related aldehyde precursors have been described as cumbersome, difficult to operate, and resulting in low yields, which hinders widespread application. researchgate.net

To address these issues, research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. A significant advancement is the development of a water-based, high space-time yield synthesis for the Ni(II)-based MOF of 2,5-dihydroxyterephthalic acid (H₄dhtp), which was itself synthesized on a multi-gram scale via carboxylation of hydroquinone (B1673460). rsc.org This approach avoids the use of harsh organic solvents and simplifies the production process. rsc.org Similarly, patented processes now exist for producing 2,5-dihydroxyterephthalic acid from 2,5-dihaloterephthalic acid with high yields and purity. google.com Such processes may be adaptable for 2,5-dimethoxyterephthalic acid, which can be derived from the dihydroxy- version. google.com

For the construction of frameworks, green chemistry approaches are being explored. A solid-phase synthesis method for COFs that avoids organic solvents has been developed, offering a more sustainable manufacturing pathway. google.com Overcoming these synthesis and manufacturing hurdles is critical for the commercial viability of materials based on this compound.

Interdisciplinary Research with Supramolecular and Coordination Chemistry

The future of materials based on this compound lies at the intersection of multiple chemical disciplines, particularly supramolecular and coordination chemistry. These fields provide the fundamental principles for understanding and controlling how molecules assemble into complex, functional architectures.

Coordination chemistry is central to the design of MOFs and other coordination polymers using the 2,5-dimethoxyterephthalate linker. Studies have detailed the synthesis and crystal structures of polymers with cobalt, manganese, zinc, and magnesium. mdpi.comresearchgate.net These studies reveal how different metal ions lead to distinct coordination environments—from distorted tetrahedral to octahedral geometries—which in turn dictates the thermal stability and luminescent properties of the final material. mdpi.com For example, solvent-free Co(II), Mn(II), and Zn(II) polymers are isostructural, while the Mg(II) version forms a different structure that incorporates solvent molecules into its framework. mdpi.comresearchgate.net Research with rare-earth metals, such as Samarium(III), and the related 2,5-dihydroxyterephthalic acid ligand has shown the formation of complex 3D supramolecular networks through a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. bohrium.com

The hydrazide functionalities of the title compound are excellent hydrogen bond donors and acceptors, making them ideal for building supramolecular assemblies. The principles of molecular recognition and self-assembly are used to guide the formation of these ordered structures. The study of hydrogen bonding patterns, as seen in the crystal structure of 2,5-dihydroxyterephthalic acid, provides insight into how these molecules interact and form extended networks. nih.govresearchgate.net This interdisciplinary approach is essential for designing next-generation materials with precisely tailored properties for targeted applications.

Q & A

Q. What are the optimized synthetic routes for 2,5-dimethoxyterephthalohydrazide (DMTH), and how do reaction conditions influence yield and purity?

DMTH is typically synthesized via condensation reactions under solvothermal or reflux conditions. Key variables include solvent choice (e.g., dimethyl acetamide), temperature (80–120°C), and stoichiometric ratios of precursors like 2,5-dimethoxyterephthalic acid derivatives and hydrazine. Purity (>98%) is achieved through recrystallization or column chromatography . Methodological optimization should prioritize crystallinity and hydrazone linkage integrity, as these directly impact COF performance .

Q. Which characterization techniques are critical for verifying DMTH’s structural integrity and suitability for covalent organic framework (COF) synthesis?

Essential techniques include:

- PXRD : To confirm crystallinity and lattice parameters.

- FTIR : To validate hydrazone (-NH-N=C-) bond formation (peaks at ~1600 cm⁻¹ and 3200–3400 cm⁻¹).

- BET analysis : For surface area measurement (e.g., 1501 m² g⁻¹ in TFB-COF) .

- Solid-state NMR : To resolve methoxy (-OCH₃) and hydrazide functional groups .

Advanced Research Questions

Q. How can DMTH-based COFs be tailored for photocatalytic hydrogen evolution, and what experimental parameters govern efficiency?

DMTH-derived COFs (e.g., TFB-COF) exhibit visible-light activity when paired with co-catalysts like Pt. Key factors:

- Co-catalyst loading : 1–3 wt% Pt enhances charge separation.

- Light intensity : Correlates with H₂ production rates (e.g., 230–1970 mmol h⁻¹ g⁻¹) .

- Electron donor choice : Triethanolamine (TEOA) outperforms ascorbic acid in sacrificial agent studies . Advanced designs incorporate pillararene units to create electron-rich cavities, improving light absorption and charge migration .

Q. What strategies mitigate structural instability in DMTH-based COFs during catalytic oxidative coupling reactions?

- Post-synthetic modification : Metallization with Co(II) or Fe(III) enhances Lewis acidity and stability in cross-dehydrogenative coupling reactions .

- Solvent engineering : Using polar aprotic solvents (e.g., DMF) minimizes hydrolytic degradation of hydrazone linkages .

- Morphological control : Nanofiber or thin-film COF architectures reduce mass transfer limitations .

Q. How do DMTH-derived COFs function as fluorescent pH sensors, and what mechanistic insights explain their reversibility?

COFs like COF-JLU4 exhibit pH-dependent fluorescence due to protonation/deprotonation of hydrazone linkages. In acidic conditions (pH < 4), protonation quenches fluorescence (λem = 568 nm), while deprotonation in basic media restores emission. Reversibility is confirmed via cyclic exposure to HCl/NH₃ vapors, with stability over 10 cycles .

Methodological Challenges and Data Analysis

Q. How should researchers address contradictions in reported photocatalytic efficiencies of DMTH-based COFs?

Discrepancies in H₂ evolution rates (e.g., 230 vs. 1970 mmol h⁻¹ g⁻¹) arise from:

- COF crystallinity : Higher crystallinity improves charge carrier mobility.

- Co-catalyst dispersion : Agglomerated Pt nanoparticles reduce active sites.

- Light source variability : Standardize using AM 1.5G solar simulators for comparability .

Q. What experimental protocols ensure reproducibility in DMTH-based COF synthesis for sensor applications?

- Stoichiometric precision : Use equimolar ratios of DMTH and linkers (e.g., triformylphloroglucinol).

- Reaction duration : 72–96 hr under solvothermal conditions (120°C) ensures complete imine-to-hydrazone tautomerization .

- Post-synthetic activation : Supercritical CO₂ drying preserves porosity and sensor response fidelity .

Safety and Computational Considerations

Q. What safety protocols are critical when handling DMTH in laboratory settings?

DMTH is classified as a skin/eye irritant (CLP Regulation). Mandatory precautions:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid respiratory irritation .

- Storage : 2–8°C in airtight containers to prevent hydrolysis .

Q. How can computational modeling guide the design of DMTH-based COFs for targeted applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.